Synthalin A

Descripción general

Descripción

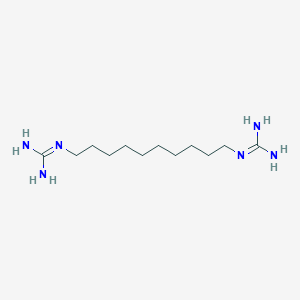

Sinthalina, conocida por su nombre IUPAC preferido N,N′′′-(Decano-1,10-diyl)diguanidina, es un compuesto que históricamente se usó como un fármaco antidiabético oral. Descubierta en 1926, fue comercializada en Europa por Schering AG de Berlín como un fármaco sintético con propiedades similares a la insulina que se podía tomar por vía oral. debido a su toxicidad para el hígado y los riñones, fue retirada del mercado a principios de la década de 1940 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La sinthalina se sintetiza creando una cadena de polimetileno con un grupo guanidina en cada extremo. La síntesis implica la reacción de la decametilendiamina con guanidina para formar el derivado diguanidina. Las condiciones de reacción típicamente implican el uso de disolventes y temperaturas controladas para garantizar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de sinthalina habría involucrado una síntesis a gran escala utilizando métodos similares a los descritos anteriormente, pero con controles más estrictos y pasos de purificación para garantizar la eliminación de cualquier subproducto tóxico. La producción se habría llevado a cabo en instalaciones especializadas equipadas para manejar los productos químicos y las condiciones de reacción necesarias para la síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones

La sinthalina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La sinthalina se puede oxidar para formar varios productos de oxidación.

Reducción: El compuesto se puede reducir en condiciones específicas para producir formas reducidas.

Sustitución: La sinthalina puede sufrir reacciones de sustitución donde uno o más de sus grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Se pueden usar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.

Sustitución: Varios reactivos dependiendo de la sustitución deseada, como halógenos o agentes alquilantes.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de sinthalina .

Aplicaciones Científicas De Investigación

Introduction to Synthalin A

This compound (Syn A) is a guanidine derivative that was initially explored in the 1920s and 1930s for its potential as an anti-diabetic agent. It was primarily studied for its ability to suppress glucagon secretion from pancreatic alpha-cells, thereby lowering blood glucose levels. Although interest in Syn A waned with the advent of insulin therapy, recent evaluations of its historical applications may provide insights into contemporary diabetes treatment strategies.

Historical Context and Mechanism of Action

This compound was developed as a potential treatment for diabetes by targeting the glucagon-producing alpha-cells in the pancreas. Glucagon plays a crucial role in increasing blood glucose levels, counteracting the effects of insulin. Early studies indicated that Syn A could induce morphological changes in alpha-cells, leading to their dysfunction and subsequent reduction of glucagon secretion. This biphasic action initially caused transient hyperglycemia followed by hypoglycemia due to the depletion of glycogen stores and exhaustion of alpha-cell function .

Key Findings from Historical Research

- Hypoglycemic Effects : this compound demonstrated the ability to lower blood glucose levels in both animal models and human subjects when administered in various forms, including tablets and injectables .

- Cellular Impact : Studies revealed that Syn A induced hydropic changes and cytoplasmic vacuolation in pancreatic alpha-cells, suggesting a mechanism of action that involved damage to these cells while sparing beta-cells .

- Safety Concerns : Reports of adverse effects such as proteinuria, hematuria, and digestive complications raised concerns about the safety of this compound, leading to its discontinuation as a diabetes treatment by the late 1930s .

Applications Beyond Diabetes

Despite its decline in use for diabetes management, this compound has been investigated for other therapeutic applications:

Anti-Trypanosomal Activity

Research indicated that Synthalin and its derivatives could effectively target trypanosomes, which require glucose for reproduction. This led to the development of modified compounds within the diamidine class, such as pentamidine, which remains in use today for treating trypanosomiasis and other protozoal infections .

Summary of Applications

| Application Area | Description |

|---|---|

| Diabetes Management | Suppression of glucagon secretion; historical interest for lowering blood glucose levels. |

| Anti-Trypanosomal | Effective against trypanosomiasis; led to development of pentamidine and related compounds. |

Case Study 1: Historical Diabetes Treatment

In early clinical trials, this compound was administered to patients with diabetes, demonstrating significant reductions in blood sugar levels. However, the associated risks led to its eventual withdrawal from clinical use.

Case Study 2: Anti-Trypanosomal Efficacy

Studies conducted on animal models showed that Synthalin derivatives effectively inhibited the growth of trypanosomes at doses that did not significantly affect blood glucose levels. This prompted further exploration into its chemical modifications for enhanced efficacy and safety.

Mecanismo De Acción

La sinthalina ejerce sus efectos principalmente al atacar las células alfa pancreáticas, lo que lleva al agotamiento de estas células y una reducción en la secreción de glucagón. Esto da como resultado niveles más bajos de glucosa en sangre. El mecanismo del compuesto implica dañar las células alfa mientras se preservan las células beta, lo que ofrece un medio para disminuir la glucosa en sangre al reducir la secreción de glucagón en estados no diabéticos y diabéticos .

Comparación Con Compuestos Similares

La sinthalina se puede comparar con otros compuestos similares, como:

Espermina: Una poliamina involucrada en el metabolismo celular.

Arginilglicilaspartato: Un péptido con diversas funciones biológicas.

Dibutilhexametilendiamina: Un compuesto con similitudes estructurales con la sinthalina.

La singularidad de la sinthalina radica en su estructura específica y su uso histórico como fármaco antidiabético oral. A diferencia de otros compuestos, la sinthalina fue diseñada específicamente para imitar los efectos de la insulina mientras se administraba por vía oral .

Actividad Biológica

Synthalin A (decamethylenediguanidine) is a compound that was explored primarily in the 1920s and 1930s as an oral anti-diabetic agent. Its biological activity is characterized by its hypoglycemic effects, particularly through its action on pancreatic alpha-cells, but it also presents significant toxicity issues. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and safety concerns supported by case studies and research findings.

This compound acts primarily by targeting pancreatic alpha-cells, which are responsible for glucagon secretion. The compound induces morphological changes in these cells, leading to hydropic degeneration and cytoplasmic vacuolation. These alterations result in decreased glucagon secretion, thereby lowering blood glucose levels over time.

Key Findings:

- Alpha-cell Damage : Studies have shown that this compound selectively disrupts the function of alpha-cells while sparing beta-cells, which are responsible for insulin production. This selective toxicity is crucial for its hypoglycemic effects .

- Glucagon Release : Initial exposure to this compound can lead to increased glucagon release due to cellular damage, which may cause transient hyperglycemia followed by a depletion of glycogen stores and subsequent hypoglycemia .

Toxicological Profile

Despite its potential benefits in managing diabetes, this compound has a troubling safety profile. Research indicates that it can cause significant liver and kidney damage, leading to adverse effects such as proteinuria and renal complications.

Toxicity Observations:

- Liver Damage : Studies indicated extensive hepatic injury associated with this compound administration, with reports suggesting that hypoglycemic effects might be partly due to impaired gluconeogenesis .

- Renal Complications : Histological examinations revealed renal damage following treatment with this compound, raising concerns about its long-term safety in diabetic patients .

Case Studies

Several clinical observations highlight the variable efficacy and safety of this compound in treating diabetes:

- Clinical Trials in Type 1 Diabetes : In early trials conducted by Elliot Joslin in 1927, patients experienced reductions in glycosuria and some were able to decrease their insulin doses significantly. However, responses varied widely among individuals, raising questions about the consistency of its efficacy .

- Animal Studies : Experiments on various animal models demonstrated species-specific responses to this compound. For instance, guinea pig islets showed increased glucagon release and subsequent necrosis when exposed to the compound .

- Historical Context : Despite initial enthusiasm for this compound as a treatment option for diabetes, the emergence of insulin therapy and reports of toxicity led to its decline in clinical use by the late 1930s .

Comparative Data Table

The following table summarizes key findings related to the biological activity and toxicity of this compound compared to other similar compounds:

| Compound | Hypoglycemic Effect | Alpha-cell Toxicity | Liver Toxicity | Kidney Toxicity |

|---|---|---|---|---|

| This compound | Yes | High | High | Moderate |

| Synthalin B | Yes | Moderate | Moderate | Low |

| Guanidine | Yes | Low | Low | Moderate |

Propiedades

IUPAC Name |

2-[10-(diaminomethylideneamino)decyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N6/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16/h1-10H2,(H4,13,14,17)(H4,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZMUVKANAPKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=C(N)N)CCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

301-15-5 (di-hydrochloride) | |

| Record name | Synthalin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50911935 | |

| Record name | N,N'-Decane-1,10-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-23-9 | |

| Record name | N,N′′′-1,10-Decanediylbis[guanidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Synthalin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Decane-1,10-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'''-1,10-decanediylbisguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-DIGUANIDINODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEA6Y34XYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.